1-(3,4-Difluorophenyl)ethanol 1-(3,4-Difluorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 321318-21-2
VCID: VC5595607
InChI: InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
SMILES: CC(C1=CC(=C(C=C1)F)F)O
Molecular Formula: C8H8F2O
Molecular Weight: 158.148

1-(3,4-Difluorophenyl)ethanol

CAS No.: 321318-21-2

Cat. No.: VC5595607

Molecular Formula: C8H8F2O

Molecular Weight: 158.148

* For research use only. Not for human or veterinary use.

1-(3,4-Difluorophenyl)ethanol - 321318-21-2

Specification

CAS No. 321318-21-2
Molecular Formula C8H8F2O
Molecular Weight 158.148
IUPAC Name 1-(3,4-difluorophenyl)ethanol
Standard InChI InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Standard InChI Key WSIJRUFDDILTTN-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1)F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The IUPAC name for 1-(3,4-difluorophenyl)ethanol is 1-(3,4-difluorophenyl)ethanol, with the systematic name 1-(3,4-difluorophenyl)ethyl alcohol. Its structure consists of a benzene ring with fluorine atoms at the 3- and 4-positions and an ethanol moiety (-CH2_2CH2_2OH) attached to the 1-position (Figure 1).

Figure 1: Structural representation of 1-(3,4-difluorophenyl)ethanol.

FHO—CH2—CFCH3\begin{array}{ccc} & \text{F} & \\ \text{HO—CH}_2\text{—C} & \text{—} & \text{F} \\ & | & \\ & \text{CH}_3 & \\ \end{array}

Physicochemical Properties

While direct measurements for 1-(3,4-difluorophenyl)ethanol are sparse, data from structurally similar compounds—such as 2-amino-1-(3,4-difluorophenyl)ethanol (CAS 10145-04-7)—offer approximations :

PropertyValue (Estimated)Source Compound
Molecular Weight158.15 g/molCalculated
Density~1.3 g/cm³Analogous to
Boiling Point~291°CExtrapolated from
LogP (Partition Coefficient)~0.47Similar to
Vapor Pressure~0.6 mmHg at 25°CBased on

The presence of fluorine atoms increases electronegativity and hydrogen-bonding potential, influencing solubility and reactivity. The hydroxyl group enables participation in esterification and etherification reactions.

Synthesis and Manufacturing

Biocatalytic Reduction

The most promising synthetic route for enantiomerically pure 1-(3,4-difluorophenyl)ethanol involves ketoreductase (KRED)-catalyzed asymmetric reduction of 1-(3,4-difluorophenyl)ethanone. This method mirrors processes used for analogous chlorinated compounds, such as (R)-2-chloro-1-(3,4-difluorophenyl)ethanol .

Reaction Scheme:

1-(3,4-Difluorophenyl)ethanoneKRED, NADPH1-(3,4-Difluorophenyl)ethanol\text{1-(3,4-Difluorophenyl)ethanone} \xrightarrow{\text{KRED, NADPH}} \text{1-(3,4-Difluorophenyl)ethanol}

Key Process Parameters (from Chlorinated Analogues ):

  • Substrate Concentration: 100–500 g/L

  • Enzyme Loading: 2–50 g/L (KRED powder or whole cells)

  • Co-solvent: Isopropanol (10–30% v/v)

  • Temperature: 25–40°C

  • pH: 6.9–7.1

  • Conversion: >99%

  • Enantiomeric Excess (ee): >99.9%

Chemical Synthesis

Alternative chemical methods include:

  • Metal-Catalyzed Hydrogenation: Palladium or nickel catalysts reduce the corresponding ketone under hydrogen gas.

  • Borohydride Reduction: Sodium borohydride (NaBH4_4) in ethanol or tetrahydrofuran (THF) at 0–25°C.

Applications in Pharmaceutical Intermediates

Role in Ticagrelor Synthesis

1-(3,4-Difluorophenyl)ethanol serves as a precursor to cyclopropane intermediates used in Ticagrelor, a P2Y12_{12} receptor antagonist for acute coronary syndromes . The enantiopure alcohol undergoes cyclopropanation to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, a critical intermediate .

Key Advantages of Biocatalytic Routes :

  • High Stereoselectivity: Eliminates need for chiral chromatography.

  • Green Chemistry: Water-isopropanol solvent systems reduce waste.

  • Scalability: Demonstrated at hectogram to multi-kilogram scales.

Other Therapeutic Targets

Structural analogs of 1-(3,4-difluorophenyl)ethanol are investigated for:

  • Orexin Receptor Ligands: Modulators of sleep-wake cycles.

  • Kinase Inhibitors: Potential antitumor agents.

Industrial and Research Challenges

Process Optimization

  • Enzyme Stability: KRED deactivation at substrate concentrations >500 g/L .

  • Product Inhibition: Ethanol accumulation reduces reaction rates.

Future Directions

  • Directed Evolution: Engineering KREDs for enhanced activity and solvent tolerance.

  • Continuous Bioreactors: Improving space-time yield beyond 150 mmol/L/h .

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